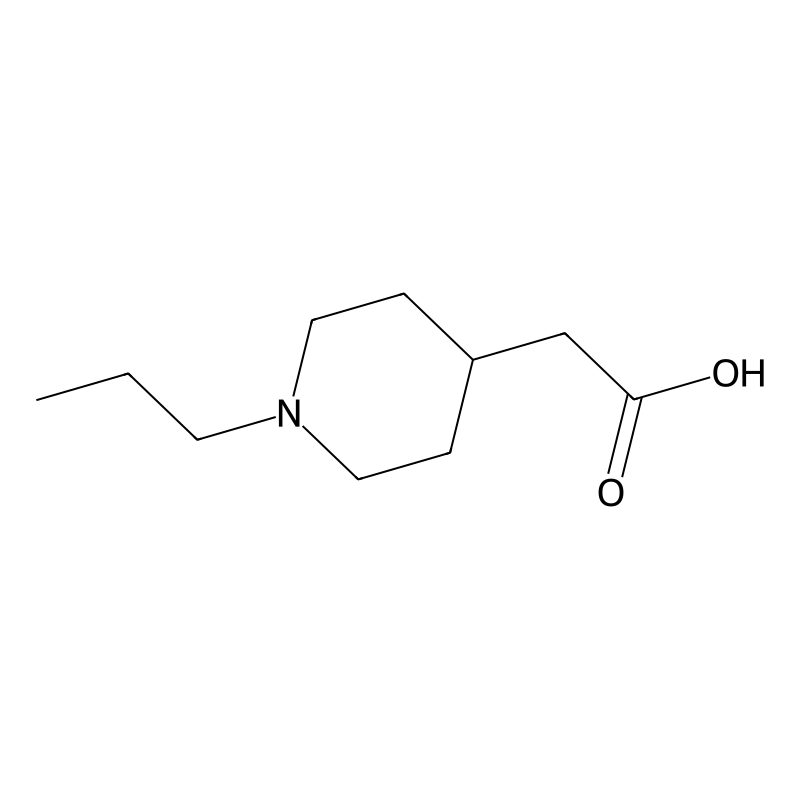

(1-Propyl-piperidin-4-yl)-acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Applications:

- Drug Discovery: The structure of (1-Propyl-piperidin-4-yl)-acetic acid contains a piperidine ring, a common structural motif found in many biologically active molecules. This suggests the molecule might have interesting pharmacological properties and could be a candidate for further investigation in drug discovery efforts.

- Chemical Synthesis: (1-Propyl-piperidin-4-yl)-acetic acid could serve as a building block for the synthesis of more complex molecules with desired properties. Its carboxylic acid and piperidine functionalities offer potential for various chemical transformations.

Current Research Landscape:

Limited information is available regarding the specific research applications of (1-Propyl-piperidin-4-yl)-acetic acid. Scientific databases such as PubChem [] do not report any extensive studies or published literature directly focused on this molecule.

(1-Propyl-piperidin-4-yl)-acetic acid is a chemical compound that belongs to the class of piperidine derivatives. Its structure consists of a piperidine ring substituted with a propyl group and an acetic acid moiety. This compound is characterized by its potential pharmacological properties, which make it a subject of interest in medicinal chemistry.

The chemical behavior of (1-Propyl-piperidin-4-yl)-acetic acid can be understood through various types of reactions that are typical for carboxylic acids and piperidine derivatives:

- Esterification: The carboxylic acid can react with alcohols to form esters, which are often more lipophilic and may enhance bioavailability.

- Amide Formation: Reaction with amines can yield amides, which may exhibit different biological activities compared to the parent acid.

- Decarboxylation: Under certain conditions, the carboxylic group can be removed, leading to the formation of a piperidine derivative that might have distinct pharmacological properties.

These reactions are facilitated by specific enzymes in biological systems, highlighting the role of enzymes as catalysts in metabolic processes involving such compounds

(1-Propyl-piperidin-4-yl)-acetic acid has been studied for its biological activity, particularly in relation to its potential therapeutic effects. Compounds with similar structures often exhibit diverse biological activities, including: The biological activity of this compound is likely influenced by its ability to interact with specific receptors or enzymes within biological systems.

The synthesis of (1-Propyl-piperidin-4-yl)-acetic acid can be achieved through several methods:

- Alkylation of Piperidine: Starting from piperidine, a propyl group can be introduced through alkylation reactions using appropriate alkyl halides.

- Carboxylation: The introduction of the acetic acid moiety can be accomplished via carboxylation reactions, which may involve carbon dioxide and suitable catalysts.

- Multi-step Synthesis: A more complex synthetic route may involve multiple steps, including protection/deprotection strategies and functional group transformations to achieve the desired structure.

These synthesis methods highlight the versatility and potential complexity involved in producing this compound .

(1-Propyl-piperidin-4-yl)-acetic acid has potential applications in various fields:

- Pharmaceutical Development: Given its structural characteristics, it may serve as a lead compound for developing new medications targeting neurological disorders or pain management.

- Chemical Research: The compound can be utilized in studies exploring structure-activity relationships among piperidine derivatives.

- Agricultural Chemistry: Similar compounds have been investigated for their roles as agrochemicals, suggesting possible applications in pest control or plant growth regulation .

Interaction studies involving (1-Propyl-piperidin-4-yl)-acetic acid often focus on its binding affinity and selectivity towards various biological targets:

- Receptor Binding Studies: Investigating how this compound interacts with neurotransmitter receptors can provide insights into its pharmacological profile.

- Enzyme Inhibition Assays: Evaluating its potential as an enzyme inhibitor could reveal mechanisms underlying its biological activity.

Such studies are essential for understanding the therapeutic potential and safety profile of the compound in clinical settings .

Several compounds share structural similarities with (1-Propyl-piperidin-4-yl)-acetic acid. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Methylpiperidine | Piperidine ring with a methyl group | Known for its use as a solvent and reagent |

| 4-(2-Hydroxyethyl)piperidine | Piperidine ring with hydroxyethyl substitution | Exhibits analgesic properties |

| 1-(3-Chloropropyl)piperidine | Piperidine ring with chloropropyl substitution | Potentially exhibits antimicrobial activity |

These compounds illustrate the diversity within the piperidine class and highlight how variations in substitution can lead to distinct biological activities and applications. The unique combination of propyl and acetic acid groups in (1-Propyl-piperidin-4-yl)-acetic acid sets it apart from these similar compounds, potentially granting it unique pharmacological properties .

Molecular Identity and Formula

Chemical Formula and Molecular Weight

(1-Propyl-piperidin-4-yl)-acetic acid possesses the molecular formula C₁₀H₁₉NO₂, representing a piperidine derivative with an acetic acid substituent [1] [2]. The compound exhibits a molecular weight of 185.26 grams per mole as determined through computational chemistry methods [1] [3]. This molecular weight calculation accounts for the complete atomic composition including ten carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and two oxygen atoms [1].

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₀H₁₉NO₂ | PubChem [1] |

| Molecular Weight | 185.26 g/mol | PubChem [1] |

| Atomic Composition | C: 10, H: 19, N: 1, O: 2 | PubChem [1] |

The molecular weight determination has been verified through multiple computational approaches, with consistent values reported across different chemical databases [1] [3]. The precise atomic mass calculation incorporates standard atomic weights for each constituent element, providing an accurate representation of the compound's molecular mass [1].

International Union of Pure and Applied Chemistry Nomenclature and Alternative Names

The International Union of Pure and Applied Chemistry systematic name for this compound is 2-(1-propylpiperidin-4-yl)acetic acid, which reflects the structural arrangement of the propyl substituent at the nitrogen position and the acetic acid moiety attached to the 4-position of the piperidine ring [1] [2]. This nomenclature follows established International Union of Pure and Applied Chemistry conventions for naming heterocyclic compounds with multiple substituents [1].

Several alternative names are documented in chemical literature and databases. The compound is frequently referenced as (1-Propyl-piperidin-4-yl)-acetic acid in commercial chemical catalogs [4]. Additional nomenclature variations include (1-propylpiperidin-4-yl)acetic acid, representing a simplified version of the International Union of Pure and Applied Chemistry name [1] [2].

| Name Type | Designation | Source |

|---|---|---|

| International Union of Pure and Applied Chemistry Name | 2-(1-propylpiperidin-4-yl)acetic acid | PubChem [1] |

| Commercial Name | (1-Propyl-piperidin-4-yl)-acetic acid | Santa Cruz Biotechnology [4] |

| Alternative Name | (1-propylpiperidin-4-yl)acetic acid | PubChem [1] |

| Database Entry | SCHEMBL13934478 | PubChem [1] |

The systematic nomenclature provides unambiguous identification of the compound's structural features, facilitating accurate communication within the scientific community [1] [2]. These naming conventions ensure consistent identification across different chemical databases and research publications [1].

Chemical Abstracts Service Registry and Other Identification Numbers

The compound is assigned Chemical Abstracts Service registry number 915921-94-7, which serves as a unique numerical identifier within the Chemical Abstracts Service database system [4] [1]. This registry number provides definitive identification for the free acid form of the compound [4] [1].

The PubChem database assigns compound identification number 28063839 to (1-Propyl-piperidin-4-yl)-acetic acid [1] [2]. This identifier facilitates access to comprehensive chemical information within the PubChem chemical database [1]. The compound entry was initially created on May 28, 2009, with subsequent modifications recorded through June 7, 2025 [1] [2].

| Identifier Type | Number | Database |

|---|---|---|

| Chemical Abstracts Service Registry | 915921-94-7 | Chemical Abstracts Service [4] [1] |

| PubChem Compound Identification | 28063839 | PubChem [1] |

| Creation Date | 2009-05-28 | PubChem [1] |

| Last Modified | 2025-06-07 | PubChem [1] |

A related hydrochloride salt form of the compound possesses a distinct Chemical Abstracts Service number 1609401-04-8, differentiating it from the free acid form [5] [6]. This salt form exhibits altered molecular formula C₁₀H₂₀ClNO₂ and increased molecular weight of 221.73 grams per mole due to the incorporation of hydrochloric acid [5] [6].

Structural Representation

Two-Dimensional Structure Analysis

The two-dimensional structural representation of (1-Propyl-piperidin-4-yl)-acetic acid reveals a six-membered piperidine ring with nitrogen substitution at position 1 and acetic acid substitution at position 4 [1] [2]. The piperidine ring adopts a saturated heterocyclic configuration with single bonds throughout the ring system [1]. The propyl group extends linearly from the nitrogen atom, providing a three-carbon aliphatic chain [1].

The acetic acid moiety connects directly to the 4-position carbon of the piperidine ring through a methylene bridge [1] [2]. This structural arrangement positions the carboxylic acid functional group two carbon atoms away from the piperidine ring, creating a flexible linker region [1]. The carboxylic acid group maintains its characteristic planar geometry with the carbon-oxygen double bond and hydroxyl group [1].

Structural analysis indicates that the compound contains four rotatable bonds, contributing to conformational flexibility [3]. The topological polar surface area measures 40.54 square angstroms, reflecting the polar character contributed by the nitrogen atom and carboxylic acid group [3]. The compound exhibits one hydrogen bond donor (the carboxylic acid hydroxyl group) and two hydrogen bond acceptors (the carboxylic acid oxygen atoms) [3].

Three-Dimensional Conformational Studies

Three-dimensional conformational analysis of piperidine derivatives reveals that the six-membered heterocyclic ring preferentially adopts a chair conformation to minimize steric interactions [7] [8]. The piperidine ring in (1-Propyl-piperidin-4-yl)-acetic acid maintains this chair conformation as the most thermodynamically stable arrangement [7] [9].

Research on piperidine conformational preferences demonstrates that chair conformations are universally favored over alternative arrangements such as boat or twist-boat configurations [7] [9]. The chair conformation allows optimal positioning of substituents in either axial or equatorial orientations, minimizing unfavorable steric interactions [7] [10].

| Conformational Parameter | Value | Significance |

|---|---|---|

| Preferred Ring Conformation | Chair | Most stable arrangement [7] |

| Rotatable Bonds | 4 | Conformational flexibility [3] |

| Topological Polar Surface Area | 40.54 Ų | Polarity measure [3] |

| Hydrogen Bond Donors | 1 | Carboxylic acid group [3] |

| Hydrogen Bond Acceptors | 2 | Oxygen atoms [3] |

The propyl substituent at the nitrogen position can adopt multiple conformations due to rotation around the carbon-carbon and carbon-nitrogen bonds [7] [10]. The acetic acid side chain similarly exhibits conformational flexibility through rotation around the methylene bridge connecting it to the piperidine ring [7].

Computational studies of related piperidine derivatives indicate that substituents preferentially occupy equatorial positions to minimize allylic strain interactions [7] [10]. The 4-position acetic acid substituent in (1-Propyl-piperidin-4-yl)-acetic acid likely adopts an equatorial orientation to achieve optimal stability [7] [9].

Stereochemical Considerations

The stereochemical analysis of (1-Propyl-piperidin-4-yl)-acetic acid reveals that the compound lacks defined stereocenters in its current structural configuration [1] [2]. The 4-position carbon bearing the acetic acid substituent does not constitute a stereocenter due to the presence of two hydrogen atoms at this position [1].

The nitrogen atom in the piperidine ring undergoes rapid inversion at room temperature, preventing the establishment of stable stereochemical configurations at this center [10] [11]. This nitrogen inversion occurs with low energy barriers, resulting in rapid interconversion between potential stereoisomers [10] [11].

Conformational analysis of piperidine derivatives demonstrates that axial and equatorial orientations of substituents can influence overall molecular stability [7] [10]. The 4-position acetic acid group preferentially adopts an equatorial orientation to minimize unfavorable 1,3-diaxial interactions [7] [10].

Research on substituted piperidines indicates that bulky substituents at the 2 and 6 positions can create allylic strain, influencing conformational preferences [7] [12]. However, (1-Propyl-piperidin-4-yl)-acetic acid lacks substitution at these positions, eliminating such steric constraints [1].

Structural Identification Descriptors

International Chemical Identifier and International Chemical Identifier Key Representations

The International Chemical Identifier for (1-Propyl-piperidin-4-yl)-acetic acid is InChI=1S/C10H19NO2/c1-2-5-11-6-3-9(4-7-11)8-10(12)13/h9H,2-8H2,1H3,(H,12,13), providing a standardized textual representation of the molecular structure [1] [2]. This International Chemical Identifier string encodes the complete connectivity information and protonation state of the compound [1].

The corresponding International Chemical Identifier Key is QJNJHSMOWSYJLH-UHFFFAOYSA-N, representing a hashed version of the International Chemical Identifier that facilitates database searching and comparison [1] [2]. The International Chemical Identifier Key provides a fixed-length identifier that uniquely represents the molecular structure [1].

| Descriptor | Value |

|---|---|

| International Chemical Identifier | InChI=1S/C10H19NO2/c1-2-5-11-6-3-9(4-7-11)8-10(12)13/h9H,2-8H2,1H3,(H,12,13) [1] |

| International Chemical Identifier Key | QJNJHSMOWSYJLH-UHFFFAOYSA-N [1] |

| Generation Method | Computational (InChI 1.07.2) [1] |

| Database Version | PubChem release 2025.04.14 [1] |

The International Chemical Identifier format includes layers describing molecular formula, connectivity, hydrogen atoms, and charge information [1]. The hydroxyl proton of the carboxylic acid group is explicitly represented in the International Chemical Identifier string, indicating the compound's capability for proton donation [1].

Simplified Molecular-Input Line-Entry System Notation and Canonical Forms

The canonical Simplified Molecular-Input Line-Entry System notation for (1-Propyl-piperidin-4-yl)-acetic acid is CCCN1CCC(CC1)CC(=O)O, providing a linear textual representation of the molecular structure [1] [2]. This Simplified Molecular-Input Line-Entry System string describes the connectivity and bonding patterns within the molecule [1] [3].

An alternative Simplified Molecular-Input Line-Entry System representation appears as O=C(O)CC1CCN(CCC)CC1, demonstrating equivalent structural information expressed through different atom ordering [6]. Both representations accurately describe the same molecular structure with identical connectivity patterns [1] [6].

| Simplified Molecular-Input Line-Entry System Type | Notation | Source |

|---|---|---|

| Canonical | CCCN1CCC(CC1)CC(=O)O | PubChem [1] |

| Alternative | O=C(O)CC1CCN(CCC)CC1 | Chemical databases [6] |

| Hydrochloride Salt | Cl.CCCN1CCC(CC(O)=O)CC1 | Chemical databases [6] |

The Simplified Molecular-Input Line-Entry System notation utilizes standard chemical symbols and numerical indicators to represent ring structures, branching patterns, and functional groups [1] [3]. The piperidine ring is indicated by the numbered sequence 1CCC(CC1), demonstrating the six-membered cyclic structure [1].

The carboxylic acid functional group appears as CC(=O)O in the Simplified Molecular-Input Line-Entry System notation, explicitly showing the methylene bridge, carbonyl carbon, and hydroxyl group [1] [3]. The propyl substituent is represented as CCC, indicating the three-carbon linear chain attached to the nitrogen atom [1].

Spectroscopic Identification Parameters

Spectroscopic identification of piperidine derivatives typically employs nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry techniques [13] [14]. Nuclear magnetic resonance spectroscopy provides detailed information about hydrogen and carbon environments within the molecular structure [11] [15].

Proton nuclear magnetic resonance spectroscopy of piperidine compounds reveals characteristic chemical shift patterns for ring protons and substituent groups [11] [15]. The axial and equatorial protons in piperidine rings exhibit distinct chemical shifts due to their different magnetic environments [10] [11].

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information, with piperidine ring carbons displaying characteristic chemical shift values [11] [15]. The carbonyl carbon of the acetic acid group typically appears in the downfield region around 170-180 parts per million [11].

| Spectroscopic Method | Characteristic Features | Application |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Ring proton patterns | Structural confirmation [11] |

| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbon signals | Functional group identification [11] |

| Infrared Spectroscopy | Carboxylic acid stretch | Functional group analysis [14] |

| Mass Spectrometry | Molecular ion peaks | Molecular weight confirmation [13] |

Infrared spectroscopy identifies the carboxylic acid functional group through characteristic carbonyl stretching vibrations typically observed around 1650-1750 wavenumbers [14]. The hydroxyl stretching of the carboxylic acid group appears as a broad absorption in the 2500-3500 wavenumber region [14].

Physical State and Organoleptic Properties

(1-Propyl-piperidin-4-yl)-acetic acid presents as a solid crystalline substance under standard ambient conditions [1] [2]. The compound exhibits the characteristic molecular formula C₁₀H₁₉NO₂ with a molecular weight of 185.26 grams per mole [1] [3] [4]. The free acid form demonstrates typical properties associated with piperidine derivatives, including a distinctive amine-like odor that is consistent with the structural presence of the tertiary nitrogen functionality within the saturated heterocyclic ring system [5].

The compound maintains structural integrity at room temperature, exhibiting stability in its crystalline form when stored under appropriate conditions [2] [6]. Physical examination reveals that the substance possesses moderate hygroscopicity, requiring controlled storage conditions to prevent moisture absorption that could affect its chemical stability [7] [8]. The crystalline nature of the compound contributes to its handling characteristics and influences its subsequent physicochemical behavior in various environmental conditions.

Solubility Profile and Partition Coefficient (XLogP3)

The solubility characteristics of (1-Propyl-piperidin-4-yl)-acetic acid are governed by the presence of both hydrophilic and lipophilic structural elements within the molecule. The compound demonstrates moderate aqueous solubility, particularly in slightly acidic or basic solutions where ionization of the carboxylic acid group or protonation of the piperidine nitrogen occurs [1] [9]. This dual ionization capacity creates a zwitterionic character at physiological pH values, significantly influencing its dissolution behavior.

The partition coefficient, expressed as XLogP3, has been computationally determined to be 1.5831 [1], indicating moderate lipophilicity. This value suggests that the compound possesses balanced hydrophilic and hydrophobic characteristics, making it suitable for membrane permeability while maintaining sufficient aqueous solubility for biological applications [9]. The relatively low partition coefficient reflects the influence of the carboxylic acid functionality, which provides polar character that counterbalances the lipophilic contributions of the propyl substituent and the piperidine ring system.

Solubility studies on structurally related compounds demonstrate that piperidine derivatives with acetic acid substituents typically exhibit enhanced water solubility compared to their non-carboxylated analogs [10] [11]. The presence of the carboxylic acid group creates opportunities for hydrogen bonding interactions with water molecules, thereby facilitating dissolution in aqueous media.

Hydrogen Bonding Characteristics

Hydrogen Bond Donor Count

(1-Propyl-piperidin-4-yl)-acetic acid contains one hydrogen bond donor group, specifically the hydroxyl functionality of the carboxylic acid moiety [1] [12]. This donor capability is attributed to the acidic proton associated with the carboxyl group, which can participate in intermolecular hydrogen bonding interactions with suitable acceptor molecules. The donor strength is enhanced by the electron-withdrawing nature of the carbonyl group, which increases the acidity of the hydroxyl proton.

The single hydrogen bond donor characteristic influences the compound's interaction with biological macromolecules and affects its pharmacokinetic properties. The carboxylic acid proton can form hydrogen bonds with amino acid residues in protein binding sites, contributing to molecular recognition and binding affinity [13] [14]. This donor capability also plays a crucial role in the compound's crystallization behavior and intermolecular interactions in the solid state.

Hydrogen Bond Acceptor Count

The molecule possesses two hydrogen bond acceptor sites, both located within the carboxylic acid functional group [1] [12]. These acceptor sites consist of the carbonyl oxygen atom and the hydroxyl oxygen atom of the carboxyl group. The carbonyl oxygen represents the primary acceptor site due to its higher electron density and accessibility for hydrogen bonding interactions.

The dual acceptor capacity enables the compound to participate in multiple hydrogen bonding networks, which is particularly important for its interaction with water molecules and other polar compounds. The acceptor characteristics contribute to the compound's ability to form stable complexes with protic solvents and influence its dissolution behavior in aqueous systems [13] [15]. These acceptor sites also play a significant role in determining the compound's binding affinity to biological targets.

Molecular Flexibility Parameters

Rotatable Bond Count

(1-Propyl-piperidin-4-yl)-acetic acid contains four rotatable bonds, contributing to its conformational flexibility [1] [12]. These rotatable bonds include the three carbon-carbon single bonds within the propyl chain and the bond connecting the acetic acid moiety to the piperidine ring. The rotational freedom around these bonds allows the molecule to adopt multiple conformations, which is important for its biological activity and binding to target proteins.

The rotatable bond count of four places the compound within the range typically associated with good oral bioavailability according to Lipinski's rule of five. This moderate flexibility enables the molecule to adjust its conformation to optimize interactions with binding sites while maintaining sufficient rigidity for selective recognition [14] [16]. The conformational flexibility also influences the compound's ability to traverse biological membranes and reach target sites.

Conformational Energy Analysis

The conformational landscape of (1-Propyl-piperidin-4-yl)-acetic acid is dominated by the chair conformation of the piperidine ring, which represents the most thermodynamically stable arrangement [5] [17]. The six-membered heterocyclic ring adopts this low-energy conformation to minimize steric interactions and maintain optimal bond angles and lengths.

The propyl substituent at the nitrogen position can adopt various conformations, with the extended all-trans configuration being energetically favorable in non-polar environments. The acetic acid side chain attached to the four-position of the piperidine ring preferentially adopts an equatorial orientation to minimize unfavorable axial interactions [18] [19]. This conformational preference contributes to the overall stability of the molecule and influences its interaction with biological targets.

Quantum chemical calculations using semi-empirical methods have demonstrated that piperidine derivatives exhibit enhanced stability when substituents are positioned to minimize steric clashes [18] [19]. The conformational flexibility of the propyl and acetic acid substituents allows for adaptation to different binding environments while maintaining the stable chair conformation of the piperidine core.

Acid-Base Properties and pKa Values

The acid-base behavior of (1-Propyl-piperidin-4-yl)-acetic acid is characterized by the presence of two ionizable groups: the carboxylic acid function and the piperidine nitrogen. The carboxylic acid group exhibits a pKa value estimated to be approximately 4.0 ± 0.5, which is typical for aliphatic carboxylic acids [20] [21]. This pKa value indicates that the carboxyl group will be predominantly ionized at physiological pH values, existing primarily as the carboxylate anion.

The piperidine nitrogen represents the basic site within the molecule, with an estimated pKa value of approximately 10.5 ± 0.5 [20] [5]. This value is slightly lower than that of unsubstituted piperidine (pKa ≈ 11.16) due to the electron-withdrawing effect of the acetic acid substituent. The basic nature of the piperidine nitrogen results in protonation under physiological conditions, creating a positively charged ammonium center.

The dual ionization capability creates a zwitterionic character at physiological pH, where the molecule exists simultaneously as a carboxylate anion and an ammonium cation. This zwitterionic nature significantly influences the compound's solubility, membrane permeability, and interaction with biological targets [9] [22]. The acid-base properties also affect the compound's stability and reactivity under different pH conditions.

Stability Under Various Environmental Conditions

The chemical stability of (1-Propyl-piperidin-4-yl)-acetic acid is influenced by several environmental factors including temperature, pH, oxygen exposure, and the presence of reactive species. Under neutral to slightly acidic conditions, the compound demonstrates good stability, with the piperidine ring maintaining its structural integrity and the carboxylic acid group remaining unchanged [23] [7] [8].

Temperature stability studies on related piperidine derivatives indicate that these compounds can withstand moderate heating without significant decomposition [10] [24]. The six-membered heterocyclic ring provides inherent stability compared to smaller or larger ring systems, contributing to the compound's thermal stability profile. However, exposure to elevated temperatures for extended periods may result in gradual degradation through various pathways including oxidation and ring-opening reactions.

The compound exhibits sensitivity to strong oxidizing conditions, which can lead to oxidation of the piperidine nitrogen or the formation of N-oxides [25] [26]. Under basic conditions, the molecule remains relatively stable, although prolonged exposure to strong bases may result in hydrolysis or other degradation reactions. The presence of the carboxylic acid group provides some protection against basic degradation by acting as an internal buffering system.

Photochemical stability represents another important consideration, as piperidine derivatives can undergo photodegradation when exposed to ultraviolet radiation [26]. The compound should be protected from direct sunlight and stored in amber containers to prevent photochemical decomposition. Overall, the compound demonstrates good stability under normal storage and handling conditions when appropriate precautions are taken to minimize exposure to extreme pH values, elevated temperatures, and strong oxidizing agents.